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Cat. No.: B596396

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of structural analogues of 1-CBZ-4-amino-4-
methylpiperidine, a versatile scaffold in medicinal chemistry. The following sections detail the
synthesis, biological activities, and structure-activity relationships (SAR) of various derivatives,
supported by experimental data and protocols.

Overview of 4-Aminopiperidine Analogues and Their
Therapeutic Potential

The 4-aminopiperidine moiety is a significant structural motif found in a wide range of
biologically active compounds.[1] Modifications of this core structure, including substitutions at
the piperidine nitrogen (N1) and the 4-amino group, have led to the development of potent
agents targeting diverse biological pathways. These analogues have shown promise as CCR5
antagonists for HIV-1 inhibition, antifungal agents targeting ergosterol biosynthesis, sigma-1
(01) receptor ligands with potential in neurodegenerative diseases and cancer, and
acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[1][2][3][4]

Comparative Analysis of Analogue Properties

The biological activity of 4-aminopiperidine analogues is highly dependent on the nature and
position of their substituents. The following tables summarize the quantitative data for different
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classes of these compounds.

Antifungal Activity of 4-Aminopiperidine Derivatives

A series of 4-aminopiperidines have been synthesized and evaluated for their antifungal
activity, primarily targeting the ergosterol biosynthesis pathway.[2]

Antifungal
. 4-Amino Activity
Compound N1-Substituent . . Target
Substituent (Yarrowia
lipolytica)
Sterol C14-
2b Benzyl Dodecyl High reductase & C8-
isomerase
Sterol C14-
3b Phenylethyl Dodecyl High reductase & C8-
isomerase
4b Boc Dodecyl Noteworthy Not specified
5b H Dodecyl Noteworthy Not specified

Key Findings from Structure-Activity Relationship (SAR) Studies:

e Along alkyl chain, such as dodecyl, at the 4-amino position is crucial for potent antifungal
activity.[2]

e Benzyl and phenylethyl substituents at the piperidine nitrogen, combined with a long N-alkyl
chain at the 4-amino group, lead to high antifungal activity.[2]

» Shorter, branched, or cyclic alkyl residues at the 4-amino group are detrimental to activity.[2]

ol Receptor Affinity of 4-(2-aminoethyl)piperidine
Derivatives

Novel ol receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have been developed and
show potential for the treatment of cancer.[3]
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Antiproliferative

Piperidine N- ol Receptor .
Compound ] o ) Activity (DU145
Substituent Affinity (Ki [nM])
cells)
20a Methyl High Strong
2la Methyl High Strong
22a Methyl High Strong
da H Considerably lower Similar to haloperidol

Key Findings from Structure-Activity Relationship (SAR) Studies:

» 1-Methylpiperidines demonstrate high ol receptor affinity and selectivity over the 02
subtype.[3]

» Piperidines with a proton, a tosyl moiety, or an ethyl moiety at the N1 position exhibit
significantly lower o1 affinity.[3]

Acetylcholinesterase (AChE) Inhibition by 1-Benzyl-4-(2-
phthalimidoethyl)piperidine Analogues

Derivatives of 1-benzyl-4-piperidine have been investigated as potent and selective
acetylcholinesterase inhibitors.[4][5]

4-Position Selectivity (AChE
Compound . AChE IC50 (nM)
Substituent vs. BUChE)
2-[4-
19 (Benzoylamino)phthali 1.2 ~34,700-fold
mido]ethyl

(5,6-Dimethoxy-1-
13e (E2020) _ 5.7 1250-fold
oxoindan-2-yl)methyl

Key Findings from Structure-Activity Relationship (SAR) Studies:
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« Introduction of a phenyl group on the nitrogen atom of the amide moieties in related series

enhanced activity.[4]

e Rigid analogues, such as those containing an isoindolone or indanone moiety, exhibit potent
anti-AChE activity.[4][5]

Experimental Protocols
General Synthesis of 4-Aminopiperidine Derivatives via
Reductive Amination

This protocol describes a general method for the synthesis of 4-aminopiperidines.[2]

Workflow for Reductive Amination

Start with N-substituted

/i dene drvaive Appropriate amine Sodium triacetoxyborohydride

:

Reductive Amination Reaction

4-Aminopiperidine analogue

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-aminopiperidine analogues.
Procedure:

o Dissolve the N-substituted 4-piperidone derivative in a suitable solvent (e.qg.,
dichloromethane).

e Add the appropriate primary or secondary amine to the solution.
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e Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

 Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
e Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

o Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography to yield the desired 4-aminopiperidine
analogue.

Antifungal Susceptibility Testing (Microbroth Dilution
Assay)

This protocol is based on standardized methods for determining the minimum inhibitory
concentration (MIC) of antifungal compounds.

Experimental Workflow for Antifungal Susceptibility Testing

Prepare serial dilutions of
test compounds in a 96-well plate

i

Prepare standardized fungal inoculum

@te wells and incubate

Determine Minimum Inhibitory

Concentration (MIC)

Click to download full resolution via product page

Caption: Workflow for determining antifungal activity using a microbroth dilution assay.
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Procedure:

e Prepare serial two-fold dilutions of the test compounds in RPMI-1640 medium in a 96-well
microtiter plate.

e Prepare a standardized fungal inoculum according to CLSI guidelines.
o Add the fungal inoculum to each well of the microtiter plate.

« Include positive (antifungal drug) and negative (no drug) controls.

e Incubate the plates at 35°C for 24-48 hours.

e The MIC is determined as the lowest concentration of the compound that causes a
significant inhibition of fungal growth compared to the control.

Signaling Pathways and Mechanisms of Action
Inhibition of Fungal Ergosterol Biosynthesis

Several of the discussed 4-aminopiperidine analogues exert their antifungal effect by inhibiting
key enzymes in the ergosterol biosynthesis pathway, which is essential for fungal cell
membrane integrity.

Ergosterol Biosynthesis Inhibition Pathway

-------------------- |
7" Sterol C14-Reductase :)—>

Inhibition g~ (LR R dvmeserT |
4-Aminopiperidine Inhibition —»':: Sterol C8-Isomerase ::
Analogue |

Click to download full resolution via product page

Caption: Inhibition of ergosterol biosynthesis by 4-aminopiperidine analogues.
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This guide provides a foundational understanding of the structural analogues of 1-CBZ-4-
amino-4-methylpiperidine and their potential applications. Further research and development
in this area may lead to the discovery of novel therapeutics with improved efficacy and safety
profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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